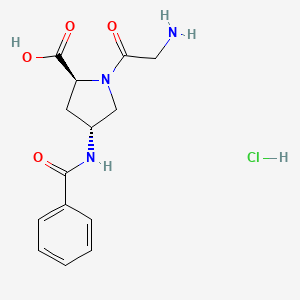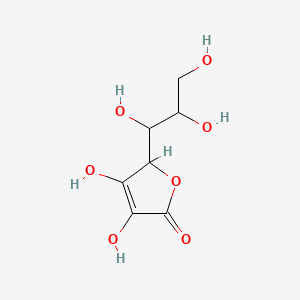
Glucoascorbic acid, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoascorbic acid, L- is a bioacive chemical.
Scientific Research Applications
Cancer Research
Glucoascorbic acid, a derivative of ascorbic acid, has been studied for its effects on various types of cancer. Research in the 1950s showed that diets containing glucoascorbic acid could retard the growth of certain carcinomas in rats and mice (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1953). Another study in 1954 found that glucoascorbic acid prolonged the lifespan of leukemic mice and reduced the incidence of leukemia when administered with cortisone (Sokoloff, Eddy, Powella, Beaumont, & Relos, 1954).
Nutrition and Toxicology
Glucoascorbic acid has also been explored in nutritional and toxicological contexts. A 1943 study showed that it induced a scurvy-like condition in mice, not prevented by ascorbic acid but resolved by removing glucoascorbic acid from the diet (Woolley & Krampitz, 1943). Further research in 1957 demonstrated that the toxic effects of glucoascorbic acid in rats could be counteracted by the ingestion of alfalfa and other plants (Ershoff, 1957).
Biochemical Studies
Biochemical studies have shed light on the role of glucoascorbic acid in various cellular processes. For instance, research has found that GLUT1 and GLUT3 isoforms are specific glucose transporter isoforms that mediate the transport of dehydroascorbic acid, a derivative of glucoascorbic acid (Rumsey et al., 1997). Additionally, studies on GLUT4 have revealed its role in the transport of dehydroascorbic acid in skeletal muscle and adipocytes (Andrisse et al., 2013).
Neurological Research
The impact of glucoascorbic acid on neurological function has been explored, with studies showing stereospecific effects on dopamine receptor binding (Tolbert, Morris, Spollen, & Ashe, 1992). This suggests potential implications for the compound in neurological disorders or treatments.
Vitamin C Transport
Glucoascorbic acid has also been linked to vitamin C transport. Research indicates that dehydroascorbic acid, its oxidized form, is transported into the brain via glucose transporters, defining a mechanism for vitamin C acquisition by the brain (Agus et al., 1997).
properties
CAS RN |
26566-39-2 |
|---|---|
Product Name |
Glucoascorbic acid, D- |
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 |
IUPAC Name |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one |
InChI |
InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2 |
InChI Key |
ILBBPBRROBHKQL-UHFFFAOYSA-N |
SMILES |
O=C(O1)C(O)=C(O)C1C(O)C(O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Glucoascorbic acid, L-; L-Glucoascorbic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)

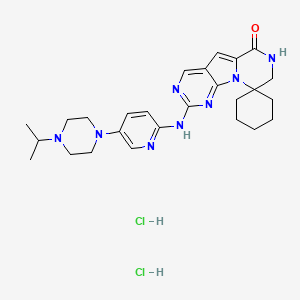

![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
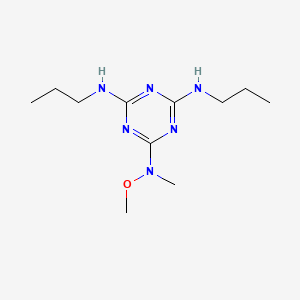
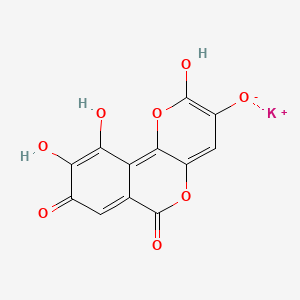
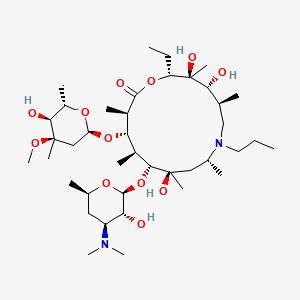
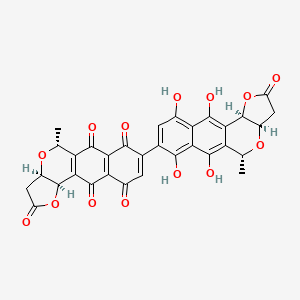
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)
